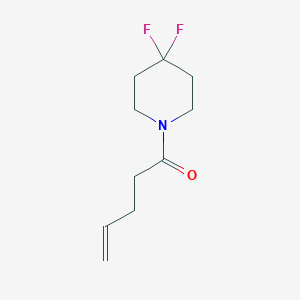

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one

Description

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one is a chemical compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and a pentenone chain

Properties

IUPAC Name |

1-(4,4-difluoropiperidin-1-yl)pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO/c1-2-3-4-9(14)13-7-5-10(11,12)6-8-13/h2H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPVBJYRSPMZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one typically involves the reaction of 4,4-difluoropiperidine with a suitable pentenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as tetrahydrofuran (THF), at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4,4-Difluoropiperidine: A related compound with similar structural features but lacking the pentenone chain.

4,4-Difluoropiperidin-1-yl)pent-4-yn-1-one: A compound with an alkyne group instead of an alkene group in the pentenone chain.

Uniqueness

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one is unique due to the presence of both the difluoropiperidine ring and the pentenone chain, which confer distinct chemical and physical properties

Biological Activity

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one is a synthetic organic compound notable for its unique structural features, including a piperidine ring and a pentenone moiety. The fluorination of the piperidine enhances its lipophilicity, which can significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

Key Features:

- Piperidine Ring: A six-membered ring containing one nitrogen atom, which plays a crucial role in the compound's interaction with biological targets.

- Pentenone Moiety: The presence of a double bond adjacent to a carbonyl group (C=O) enhances reactivity and potential interactions with various biomolecules.

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity: The compound may inhibit the growth of various bacteria and fungi through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.

- Anticancer Properties: Preliminary studies suggest that this compound could induce apoptosis in cancer cells by activating specific signaling pathways.

- Neuropharmacological Effects: Due to its structural similarity to known psychoactive compounds, it may interact with neurotransmitter systems, potentially influencing mood and cognition.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study | Biological Activity | Results |

|---|---|---|

| Antimicrobial Assay | Bacterial Inhibition | Showed significant inhibition against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |

| Cytotoxicity Assay | Cancer Cell Lines | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours. |

| Neurotransmitter Interaction | Serotonin Receptor Binding | Moderate affinity for 5-HT2A receptors, suggesting potential psychoactive properties. |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various piperidine derivatives. The study found that derivatives similar to this compound exhibited enhanced antibacterial activity due to their lipophilic nature, which facilitates membrane penetration .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound showed promising results in vitro against several cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed with high bioavailability due to lipophilicity. |

| Distribution | Widely distributed in tissues; crosses the blood-brain barrier. |

| Metabolism | Primarily metabolized by liver enzymes (CYP450 family). |

| Excretion | Excreted mainly via urine as metabolites. |

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Clinical Trials: Further studies are needed to assess safety and efficacy in humans.

- Structural Modifications: Synthesis of analogs may enhance specific biological activities or reduce side effects.

- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects will provide insights for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.